5-Bromo-2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid
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Overview
Description
5-Bromo-2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid is a chemical compound characterized by its bromine atom, pyridine ring, and triazole group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid typically involves multiple steps, starting with the bromination of pyridine to introduce the bromine atom at the 5-position. Subsequent steps include the formation of the triazole ring and the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like ammonia or amines, under acidic or basic conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further research.
Medicine: In medicine, the compound is being investigated for its potential anticancer and antimicrobial properties. Its unique structure allows it to interact with specific cellular targets, making it a promising candidate for drug development.
Industry: In the industry, the compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in many industrial processes.
Mechanism of Action
The mechanism by which 5-Bromo-2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Chloro-2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid
5-Iodo-2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid
2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid
Uniqueness: 5-Bromo-2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid stands out due to its bromine atom, which imparts unique chemical properties compared to its chloro and iodo analogs. The presence of the bromine atom can influence the compound's reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-bromo-2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-6-2-10-7(1-5(6)8(14)15)13-3-11-12-4-13/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKRLAGPJQHKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N2C=NN=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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